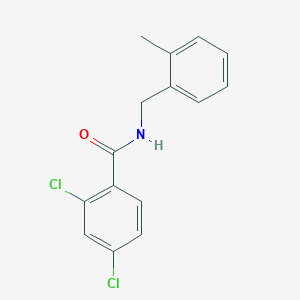![molecular formula C23H22ClNO6S B300500 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300500.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TZD18 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TZD18 is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B activity leads to increased insulin sensitivity and improved glucose uptake, making TZD18 a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
TZD18 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) signaling pathway. Additionally, TZD18 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TZD18 for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of TZD18 is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments, such as cell culture assays.
Orientations Futures
There are several future directions for the research on TZD18. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of diabetes and cancer. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, the development of new synthesis methods and modifications to the compound structure may lead to the discovery of more potent and selective analogs.
Conclusion:
In conclusion, TZD18 is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on TZD18 include further investigation of its therapeutic applications, mechanism of action, and the development of new analogs.
Méthodes De Synthèse
The synthesis method of TZD18 involves the reaction of 5-(3-ethoxy-4-isopropoxybenzylidene)thiazolidine-2,4-dione with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a base and a solvent. The reaction yields the desired compound, TZD18, which is then purified using column chromatography. Several variations of this method have been reported in the literature, including modifications to the reaction conditions and the use of different solvents.
Applications De Recherche Scientifique
TZD18 has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and inflammation-related disorders.
Propriétés
Nom du produit |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C23H22ClNO6S |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H22ClNO6S/c1-4-28-18-7-14(5-6-17(18)31-13(2)3)8-21-22(26)25(23(27)32-21)11-15-9-19-20(10-16(15)24)30-12-29-19/h5-10,13H,4,11-12H2,1-3H3/b21-8+ |
Clé InChI |
IXFMLHVBFMEPLR-ODCIPOBUSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)


![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)